Undecylenic Acid

Description

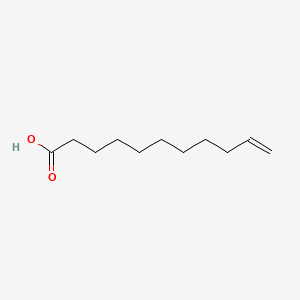

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96451-28-4 | |

| Record name | 10-Undecenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8035001 | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910 - 0.917 | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-38-9, 1333-28-4 | |

| Record name | Undecylenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Undecylenic Acid from Castor Oil

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenic acid (10-undecenoic acid) is a bifunctional organic compound derived from the renewable feedstock, castor oil.[1][2] Castor oil, extracted from the seeds of Ricinus communis, is a non-edible oil rich in ricinoleic acid, a C18 hydroxy unsaturated fatty acid.[1][3] The unique structure of this compound, featuring both a terminal double bond and a carboxylic acid group, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and fragrances.[4] Notably, it is the key building block for Nylon-11 and is an FDA-approved active ingredient in antifungal medications used to treat skin infections. This guide provides a detailed overview of the primary synthesis mechanism, experimental protocols, and key quantitative data associated with the production of this compound from castor oil.

Core Chemical Mechanism: Pyrolysis of Ricinoleic Acid

The industrial synthesis of this compound is achieved through the thermal cracking, or pyrolysis, of ricinoleic acid. Castor oil is composed primarily of the triglyceride of ricinoleic acid (up to 90%). The process involves heating the oil, its methyl ester (methyl ricinoleate), or the free fatty acid at high temperatures, typically in the presence of steam and under reduced pressure.

The core of the reaction is the cleavage of the C11-C12 bond of the ricinoleic acid molecule. This fragmentation is a retro-ene type reaction, which results in the formation of two smaller molecules: this compound (a C11 compound) and heptanal (a C7 aldehyde). While it is a thermal process, some studies suggest the reaction may proceed through a free-radical mechanism, and the use of radical initiators like benzoyl peroxide has been reported.

Density functional theory (DFT) calculations have confirmed that the C11–C12 bond in the methyl ricinoleate backbone is the weakest, which supports the observed fragmentation into C11 and C7 products.

Synthesis Pathways and Experimental Workflow

The synthesis can be initiated from three primary starting materials derived from castor oil:

-

Direct Pyrolysis of Castor Oil: The triglyceride itself is subjected to high temperatures.

-

Pyrolysis of Ricinoleic Acid: Castor oil is first hydrolyzed to yield free ricinoleic acid, which is then pyrolyzed.

-

Pyrolysis of Methyl Ricinoleate: Castor oil undergoes transesterification to produce methyl ricinoleate. This ester is then pyrolyzed to yield methyl undecylenate and heptanal. A final hydrolysis step is required to obtain this compound.

The general experimental workflow involves heating the feedstock in a reactor, condensing the volatile products, and separating the final products, typically via fractional distillation.

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material, reaction temperature, pressure, and the presence of catalysts. The following table summarizes quantitative data from various experimental studies.

| Starting Material | Temperature (°C) | Pressure | Catalyst/Additive | This compound Yield (%) | Heptanal Yield (%) | Reference |

| Castor Oil | 550 | 45 mm Hg | 0.5% Benzoyl Peroxide | 36.0 | 24.8 | |

| Castor Oil | 500-600 | N/A | Benzoyl Peroxide, Steam | 34.7 - 36.5 | N/A | |

| Castor Oil | 530 | Atmospheric | 25% Water | 16.5 | N/A | |

| Ricinoleic Acid | 530 | Atmospheric | 25% Water | 17.8 | 15.2 | |

| Methyl Ricinoleate | 560 | Atmospheric | 25% Water | 23.8 (as methyl ester) | N/A | |

| Castor Oil | ≤ 400 | 2.67-10.67 kPa | None | N/A (focus on kinetics) | N/A |

Experimental Protocols

Protocol 1: Semicontinuous Pyrolysis of Castor Oil

This protocol is based on the methodology described for kinetic studies of castor oil pyrolysis.

-

Apparatus: A 500 mL three-neck glass flask serves as the reactor. One neck is fitted with a thermocouple, the second with a Claisen adapter connected to a condenser, and the third is sealed.

-

Procedure:

-

Charge approximately 100 g of commercial castor oil into the reactor flask.

-

Apply vacuum to the system, maintaining a pressure between 2.67 and 10.67 kPa.

-

Heat the flask to the target temperature (up to 400°C). The reaction is conducted in a semicontinuous mode, where the volatile products are continuously removed from the reactor.

-

The generated vapors pass through the Claisen adapter and are condensed. The condensate, containing this compound and heptanal, is collected.

-

The reaction should be stopped before the castor oil conversion exceeds ~46% to prevent the formation of non-pyrolyzable resinous substances.

-

The collected products are then separated by fractional distillation.

-

Protocol 2: Catalytic Pyrolysis in a Packed-Bed Reactor

This protocol is adapted from a study optimizing yields with a free-radical initiator.

-

Apparatus: A vertical stainless steel tubular reactor packed with 12.5-mm diameter mild steel balls. The reactor is equipped with a feeding pump and a vacuum system.

-

Procedure:

-

Prepare the feedstock by dissolving 0.5% (w/w) benzoyl peroxide in castor oil.

-

Heat the packed-bed reactor to the desired temperature (e.g., 550°C).

-

Maintain the system under reduced pressure (e.g., 45 mm Hg).

-

Feed the castor oil/benzoyl peroxide mixture into the top of the reactor at a controlled flow rate (e.g., 1-4 g/min ).

-

The pyrolysis products exit the reactor and are passed through a condenser.

-

Collect the condensed liquid. Separate heptanal and this compound via vacuum fractional distillation. Heptanal can be recovered at 60-65°C and this compound at 160-170°C under 20 mm Hg pressure.

-

Protocol 3: Continuous Pyrolysis in a Pilot-Scale Reactor

This protocol is based on experiments performed in a continuous pilot-plant.

-

Apparatus: A continuous pilot-scale pyrolysis reactor with a controlled feeding system.

-

Procedure:

-

Prepare the feedstock by blending the starting material (castor oil, ricinoleic acid, or methyl ricinoleate) with 25% distilled water by mass.

-

Set the reactor temperature to the target value (e.g., 530°C).

-

Feed the material-water mixture into the reactor at a constant mass flow rate (e.g., 400 g/h).

-

The resulting bio-oil is collected after passing through the reactor's condensation system.

-

The bio-oil is then subjected to analysis (e.g., GC-FID) to determine the yield of this compound and heptanal. Further purification is achieved through distillation.

-

Conclusion

The synthesis of this compound via pyrolysis of castor oil is a well-established and industrially significant process that exemplifies the principles of green chemistry by utilizing a renewable, non-food feedstock. The reaction mechanism proceeds through a thermal cleavage of the ricinoleic acid backbone, yielding the desired C11 fatty acid and the C7 aldehyde, heptanal. While high temperatures are necessary, process optimization through the choice of feedstock (oil, acid, or ester), reactor design, and operating conditions (pressure, catalysts) allows for viable yields. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical foundation for researchers and professionals engaged in oleochemistry and the development of bio-based chemicals.

References

- 1. This compound: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a valuable and physiologically active renewable building block from castor oil. | Semantic Scholar [semanticscholar.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

Green Synthesis of Undecylenic Acid: A Technical Guide for Researchers

Introduction: Undecylenic acid, a versatile bio-based building block derived from castor oil, is gaining significant attention across the pharmaceutical, cosmetic, and polymer industries. Its production through sustainable and efficient "green" methodologies is crucial for advancing environmentally conscious manufacturing. This technical guide provides an in-depth overview of green synthesis methods for this compound, with a focus on microwave-assisted pyrolysis and emerging biocatalytic routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers and drug development professionals in this field.

From Renewable Feedstock to High-Value Chemical: The Synthesis Pathway

The primary renewable source for this compound is castor oil, which is rich in ricinoleic acid.[1] The traditional synthesis involves the high-temperature pyrolysis of ricinoleic acid or its methyl ester.[2] Green chemistry principles are being applied to innovate this process, primarily through the use of microwave irradiation, which offers significant advantages over conventional heating methods.[3][4][5] Biocatalysis presents a promising, albeit less developed, frontier for the direct and selective synthesis of this compound.

The overall workflow from the renewable feedstock, castor oil, to the final product, this compound, is depicted in the following diagram, highlighting both the established chemical and the potential biocatalytic pathways.

Caption: Overall workflow for this compound synthesis.

Microwave-Assisted Pyrolysis: An Efficient Green Alternative

Microwave-assisted pyrolysis of methyl ricinoleate has emerged as a highly efficient and environmentally friendly alternative to conventional pyrolysis for the production of this compound methyl ester. This method offers several advantages, including rapid and uniform heating, which leads to higher yields, reduced reaction times, and lower energy consumption.

Quantitative Data Comparison: Microwave-Assisted vs. Conventional Pyrolysis

The following table summarizes the key quantitative parameters for the synthesis of this compound methyl ester via microwave-assisted and conventional pyrolysis of methyl ricinoleate.

| Parameter | Microwave-Assisted Pyrolysis | Conventional Pyrolysis | Reference |

| Yield of this compound Methyl Ester (wt.%) | 77 | Lower than Microwave-Assisted | |

| Selectivity for this compound Methyl Ester (wt.%) | 76.6 | Lower than Microwave-Assisted | |

| Selectivity for Heptanal (wt.%) | 91.4 | Lower than Microwave-Assisted | |

| Reaction Temperature (°C) | 400 - 600 (Optimal ~500) | 500 - 600 | |

| Energy Consumption (kJ/kg of feedstock) | ~2629 (actual) | Higher than Microwave-Assisted | |

| Reaction Time | Faster than Conventional | Slower than Microwave-Assisted | |

| Heating Method | Volumetric heating | Surface heating |

Experimental Protocol: Microwave-Assisted Pyrolysis of Methyl Ricinoleate

This protocol is based on a continuous-flow microwave-assisted pyrolysis system.

1. Materials and Equipment:

-

High-purity methyl ricinoleate (>99%)

-

Silicon carbide (SiC) as a microwave absorbent

-

Microwave catalytic reactor system equipped with:

-

A feed pump

-

A raw material pre-heater

-

A microwave generator

-

A temperature controller with an infrared sensor

-

A condenser

-

A product collection tank

-

A discharge pump

-

2. Experimental Setup:

The experimental setup for the continuous microwave-assisted pyrolysis of methyl ricinoleate is illustrated below.

Caption: Experimental setup for microwave-assisted pyrolysis.

3. Procedure:

-

Load the microwave reactor with silicon carbide (SiC) which acts as the heating medium.

-

Set the desired cracking reaction temperature on the temperature controller, typically between 400 and 600°C (an optimal temperature is around 500°C).

-

Turn on the microwave generator to heat the SiC bed to the set temperature.

-

Preheat the high-purity methyl ricinoleate feedstock to approximately 150°C in the pre-heater.

-

Pump the preheated methyl ricinoleate into the microwave reactor. An atomization feeding system is recommended for efficient heat transfer.

-

The pyrolysis of methyl ricinoleate occurs in the reactor, producing a gaseous mixture of this compound methyl ester, heptanal, and other byproducts.

-

The gaseous products exit the reactor and pass through a condenser to be liquefied.

-

The condensed liquid product is collected in the product tank.

-

The collected liquid is then pumped to a distillation unit for the purification of this compound methyl ester.

Hydrolysis of this compound Methyl Ester

The this compound methyl ester produced via pyrolysis is subsequently hydrolyzed to yield this compound.

1. Materials:

-

This compound methyl ester

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Organic solvent (e.g., ethanol)

2. Procedure:

-

Dissolve the this compound methyl ester in an appropriate solvent such as ethanol.

-

Add a stoichiometric excess of sodium hydroxide solution to the mixture.

-

Heat the mixture under reflux for a specified period to ensure complete saponification.

-

After cooling, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate and precipitate the this compound.

-

The crude this compound can be purified by extraction with a suitable organic solvent followed by distillation, or by molecular distillation for a solvent-free approach.

Biocatalysis: A Promising Avenue for Green Synthesis

Biocatalysis offers the potential for highly selective and environmentally benign synthesis of this compound under mild reaction conditions. However, the direct biocatalytic conversion of ricinoleic acid to this compound is still an emerging area of research.

Current research has demonstrated the use of lipases for the synthesis of this compound derivatives, such as its esters. For instance, immobilized Candida antarctica lipase has been successfully used for the esterification of this compound.

A patented method describes a multi-step process involving the fermentation of ricinoleic acid by a microorganism to produce a diacid intermediate. This intermediate is then subjected to high-temperature cracking to yield methyl undecylenate, which is subsequently hydrolyzed to this compound. While this approach incorporates a biocatalytic step, it is not a direct conversion.

The development of novel enzymes or engineered microorganisms capable of directly cleaving the C11-C12 bond of ricinoleic acid would represent a significant breakthrough in the green synthesis of this compound.

Green Solvents and Purification Techniques

The principles of green chemistry extend to the purification of the final product. While traditional solvent extraction is effective, it often involves the use of volatile and potentially hazardous organic solvents.

Molecular distillation is a promising green alternative for the purification of this compound. This technique operates under high vacuum and at lower temperatures than conventional distillation, which prevents the thermal degradation of the product and eliminates the need for solvents. A multi-stage molecular distillation process can effectively remove impurities such as lower boiling aldehydes, alcohols, and neutral fats, resulting in high-purity, colorless or pale yellow this compound.

The use of bio-based solvents , such as ethanol and 2-methyltetrahydrofuran, is also being explored for the synthesis and purification of this compound and its derivatives, further reducing the environmental footprint of the overall process.

Conclusion

Green synthesis methods for this compound are pivotal for the sustainable development of the chemical industry. Microwave-assisted pyrolysis of methyl ricinoleate stands out as a mature and efficient green technology, offering significant improvements in yield, reaction time, and energy efficiency over conventional methods. While direct biocatalytic routes for this compound production are still in their infancy, they hold immense promise for future advancements in green chemistry. The adoption of green purification techniques, such as molecular distillation, further enhances the sustainability of the entire production process. Continued research and development in these areas will undoubtedly pave the way for even more environmentally friendly and economically viable methods for producing this valuable bio-based chemical.

References

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted pyrolysis of methyl ricinoleate for continuous production of this compound methyl ester (UAME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted pyrolysis of methyl ricinoleate for continuous production of this compound methyl ester (UAME) [agris.fao.org]

Characterization of Undecylenic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenic acid, a monounsaturated fatty acid derived from castor oil, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the characterization of this compound derivatives, encompassing their synthesis, physicochemical properties, and biological evaluation. Detailed experimental protocols, quantitative data on their antimicrobial and cytotoxic activities, and elucidation of their mechanisms of action, including their influence on key signaling pathways, are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound (10-undecenoic acid) is an eleven-carbon unsaturated fatty acid that has long been recognized for its therapeutic properties, particularly as an antifungal agent for treating skin infections.[3][4] The presence of a terminal double bond and a carboxylic acid group allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with enhanced or novel biological activities.[5] These derivatives include esters, amides, hydrazides, and heterocyclic compounds, which have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. Understanding the synthesis, structure-activity relationships, and mechanisms of action of these derivatives is crucial for the development of new and effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of its carboxylic acid group or the terminal double bond. Common synthetic routes include esterification, amidation, and the formation of hydrazides, which can then be converted to a variety of heterocyclic compounds.

Synthesis of this compound Ethyl Ester

A mixture of this compound (0.05 mol, 10 g) and methanol (45 ml) is refluxed in the presence of a few drops of concentrated sulfuric acid for 10-12 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The excess acid is neutralized with ammonia, and the synthesized ester is extracted with diethyl ether. The ether layer is then evaporated to obtain the ethyl ester of this compound.

Synthesis of this compound Hydrazide

This compound ethyl ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate, this compound hydrazide, is filtered, washed, and recrystallized.

Synthesis of this compound Hydrazone Derivatives

A mixture of this compound hydrazide (2 mmol) and the desired aldehyde (2.1 mmol) in absolute ethanol (20 ml) is stirred at room temperature for 1-5 hours in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized with a 10% aqueous sodium bicarbonate solution. The precipitate formed is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding hydrazone derivative.

Physicochemical Characterization

The structural elucidation and purity determination of synthesized this compound derivatives are carried out using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the derivatives. For instance, in the ¹H NMR spectrum of a hydrazone derivative, the characteristic singlet of the NH proton appears around 11.93 ppm, and the CH=N proton appears as a singlet at approximately 8.78 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the purity assessment and quantification of this compound and its derivatives. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% phosphoric acid, and UV detection at 200 nm.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for their biological activities, with significant findings in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

This compound and its derivatives are known for their potent antifungal and antibacterial activities. Their primary mechanism of action involves the disruption of the microbial cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound | Candida albicans | < 125 (MIC90) | |

| 10-Undecahydroxamic acid | Salmonella enterica | Not specified, but noted to be more effective than this compound | |

| Lactose Undecylenate (URB1418) | Trichophyton rubrum F2 | 512 | |

| Lactose Undecylenate (URB1418) | Candida albicans | 512 |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A novel formulation of this compound with L-Arginine, designated GS-1, has been shown to induce apoptosis in various cancer cell lines.

Table 2: IC50 Values of this compound Formulation (GS-1) against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | ~150 | |

| A549 (Lung Cancer) | ~200 | |

| Jurkat (T-cell Leukemia) | ~100 | |

| U937 (Histiocytic Lymphoma) | ~125 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been investigated using in vitro and in vivo models.

The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of the test derivative. The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control.

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Fungal Morphogenesis and Biofilm Formation

This compound has been shown to inhibit the morphological transition of Candida albicans from its yeast form to the invasive hyphal form, a critical step in its pathogenesis. This inhibition is associated with the downregulation of hyphal-specific genes, such as HWP1 (Hyphal Wall Protein 1). The decreased expression of HWP1 and other virulence factors, including secreted aspartic proteases and lipases, leads to the formation of poorly organized biofilms.

Caption: this compound's impact on C. albicans.

Induction of Apoptosis in Cancer Cells

The anticancer activity of the this compound formulation GS-1 is mediated through the induction of apoptosis. This process is characterized by caspase-3 and -7 activation and a reduction in the mitochondrial membrane potential. The uptake of this formulation into cancer cells is facilitated by the Fatty Acid Transport Protein 2 (FATP2).

Caption: GS-1 induced apoptosis in cancer cells.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. While direct modulation by simple this compound derivatives is still under investigation, a lactose derivative has been shown to restore the Wnt/β-catenin signaling pathway in wound healing models. In the canonical pathway, Wnt proteins bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the inactivation of the β-catenin destruction complex (comprising APC, Axin, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.

Caption: Overview of the Wnt/β-catenin pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their synthesis, characterization, and biological activities, supported by detailed experimental protocols and quantitative data. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, offers valuable insights for the rational design of new and more potent derivatives. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a range of diseases.

References

- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic synthesis of hydrophilic this compound sugar esters and their biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of Undecylenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Undecylenic acid, a monounsaturated fatty acid with the chemical formula C₁₁H₂₀O₂, is a valuable compound in the pharmaceutical and cosmetic industries, primarily for its antifungal properties.[1][2] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for quality control, formulation development, and research applications. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, including data interpretation, experimental protocols, and analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its aliphatic chain, terminal double bond, and carboxylic acid group. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-11 (Carboxylic Acid) | ~11.5 - 12.0 | Singlet (broad) | - |

| H-10 (Vinyl) | ~5.8 | Multiplet | - |

| H-2 (α to COOH) | ~2.35 | Triplet | ~7.5 |

| H-9 (Allylic) | ~2.04 | Quartet | ~6.9 |

| H-3 (β to COOH) | ~1.63 | Quintet | ~7.5 |

| H-4 to H-8 (Methylene Chain) | ~1.2 - 1.4 | Multiplet | - |

| H-1 (Vinyl) | ~4.9 - 5.0 | Multiplet | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-11 (Carbonyl) | ~180.7 |

| C-10 (Vinyl) | ~139.1 |

| C-1 (Vinyl) | ~114.2 |

| C-2 (α to COOH) | ~34.2 |

| C-9 (Allylic) | ~33.8 |

| C-3 to C-8 (Aliphatic Chain) | ~24.7 - 29.3 |

Source: PubChem CID 5634.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=C (Alkene) | 1640-1680 | Stretching |

| C-H (sp² hybridized) | 3070-3090 | Stretching |

| C-H (sp³ hybridized) | 2850-2960 | Stretching |

| =C-H (Alkene) | 910, 990 | Out-of-plane bending |

Note: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Sample Preparation and Analysis

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

-

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]

-

-

¹³C NMR Acquisition :

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

Use a proton-decoupled sequence to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

IR Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

IR Spectrum Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Position the sample on the crystal and apply pressure using the ATR accessory's clamp to ensure good contact.

-

Acquire the sample spectrum. A typical acquisition involves scanning the mid-IR range (e.g., 4000-400 cm⁻¹) for 16-32 scans.

-

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical flow of spectroscopic analysis and data interpretation for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for interpreting this compound spectra.

References

A Technical Guide to the Antifungal Mechanism of Action of Undecylenic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecylenic acid (UA), a monounsaturated fatty acid derived from castor oil, is a well-established antifungal agent utilized primarily in topical formulations.[1][2] Its efficacy, particularly against opportunistic pathogens like Candida albicans, stems from a multifaceted mechanism of action that extends beyond simple fungistatic or fungicidal activity.[1] This document provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex interaction with fungal pathogens. The primary modes of action involve the potent inhibition of fungal morphogenesis, disruption of biofilm formation, interference with cell membrane integrity, and disruption of fatty acid metabolism.[3][4]

Core Antifungal Mechanisms of Action

This compound's antifungal strategy is not reliant on a single target but rather a combination of disruptive effects on critical fungal virulence factors.

Inhibition of Fungal Morphogenesis

A primary mechanism of this compound is the inhibition of the morphological transition of Candida albicans from its planktonic yeast form to its more virulent, invasive hyphal form. This transition is a critical virulence factor associated with active infections and tissue invasion. UA effectively abolishes this yeast-to-hypha conversion, thereby reducing the pathogen's ability to initiate and sustain an infection. Studies have shown that this inhibition occurs at concentrations that may be sublethal, suggesting a targeted disruption of the signaling or metabolic processes governing morphogenesis. The proposed mechanisms for this inhibition include interference with fatty acid biosynthesis and the disruption of cytoplasmic pH by transporting protons across the plasma membrane, which interferes with the cytoplasmic alkalinization required for germ tube formation.

Disruption of Biofilm Formation

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers significant resistance to antifungal agents and host immune responses. This compound is a potent inhibitor of C. albicans biofilm formation. This activity is directly linked to its ability to prevent hyphal growth, as hyphae form the structural scaffold of the biofilm.

Research has demonstrated that UA treatment leads to the formation of poorly organized biofilms. This is achieved by significantly reducing the transcription of key genes related to hyphal formation and adhesion, such as Hyphal Wall Protein 1 (HWP1). Furthermore, UA down-regulates the expression of secreted hydrolytic enzymes, including secreted aspartic proteases (SAPs), lipases, and phospholipases, which are crucial for nutrient acquisition and host tissue invasion.

Cell Membrane Disruption and Metabolic Interference

This compound, as an unsaturated fatty acid, directly interacts with the fungal cell membrane. Its chemical structure allows it to integrate into the lipid bilayer, which destabilizes the membrane and increases its permeability. This disruption leads to the leakage of essential intracellular components, ultimately causing cellular dysfunction and death. Scanning electron microscopy has revealed that even at low concentrations, this compound causes the fungal cell surface to become crumpled and atrophic.

In addition to direct membrane damage, UA interferes with key metabolic pathways:

-

Fatty Acid Biosynthesis: UA is believed to inhibit enzymes involved in lipid metabolism, a mechanism shared by other fatty acid-based antifungals. This disruption of fatty acid homeostasis is a critical aspect of its fungicidal activity.

-

Ergosterol Synthesis: Some evidence suggests that this compound may also inhibit the synthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane.

Quantitative Data Summary

The following tables summarize the effective concentrations and in vitro activity of this compound against various fungal pathogens.

Table 1: Effective Concentrations of this compound against Candida albicans

| Activity Metric | Effective Concentration | Reference |

|---|---|---|

| Biofilm Formation Inhibition | > 3 mM | |

| Abolishment of Yeast-to-Hyphae Transition | > 4 mM | |

| Reduction in Germ Tube Formation (Sevenfold) | 10 µM |

| Minimum Inhibitory Concentration (MIC₉₀) | < 0.0125% (in agar) | |

Table 2: In Vitro Antifungal Susceptibility of this compound (MIC in µg/mL)

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Candida albicans | ATCC 90028 | 31.3 |

| Candida glabrata | ATCC 90030 | 62.5 |

| Candida krusei | ATCC 6258 | 125 |

| Candida tropicalis | ATCC 750 | 31.3 |

| Candida parapsilosis | ATCC 22019 | 15.6 |

| Cryptococcus neoformans | ATCC 90113 | 15.6 |

| Aspergillus fumigatus | ATCC 204305 | > 250 |

| Trichophyton mentagrophytes | ATCC 9533 | 3.9 |

| Trichophyton rubrum | ATCC MYA-4438 | 7.8 |

(Data sourced from Zhang et al., 2011)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Medium Preparation: Prepare RPMI 1640 medium (without bicarbonate, with L-glutamine) and buffer it to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using the RPMI 1640 medium to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a suspension of the organism in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24–48 hours.

-

Endpoint Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for amphotericin B) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Biofilm Inhibition Assay (Crystal Violet Method)

-

Inoculum Preparation: Prepare a standardized yeast suspension (e.g., 1 × 10⁷ cells/mL) in a biofilm-inducing medium (e.g., RPMI 1640).

-

Assay Setup: Add the yeast suspension to the wells of a 96-well flat-bottom plate. Add various concentrations of this compound to the wells. Include a drug-free control.

-

Biofilm Formation: Incubate the plate at 37°C for 24–48 hours without agitation to allow for biofilm formation.

-

Washing: After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Destaining: Remove the crystal violet and wash the wells with sterile water until the wash water is clear. Air dry the plate.

-

Quantification: Add 95% ethanol or 33% acetic acid to each well to solubilize the stain from the biofilm. Read the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates the percentage of biofilm inhibition.

Visualizations: Mechanisms and Workflows

Caption: Multifaceted antifungal action of this compound.

Caption: Workflow for Broth Microdilution MIC Assay.

Caption: Inhibition of Yeast-to-Hypha Morphological Transition.

Conclusion

The antifungal efficacy of this compound is robust and multifaceted, targeting several key virulence factors in pathogenic fungi like Candida albicans. Its ability to inhibit the critical yeast-to-hyphae transition, prevent biofilm formation, and disrupt cell membrane integrity makes it an effective agent for controlling fungal infections. This combination of mechanisms suggests a lower likelihood of resistance development compared to single-target antifungal agents. The detailed understanding of these mechanisms provides a strong foundation for its continued use in clinical applications and for the development of new antifungal strategies.

References

Beyond the Mycelium: An In-depth Technical Guide to the Diverse Biological Activities of Undecylenic Acid

For Researchers, Scientists, and Drug Development Professionals

Undecylenic acid, a monounsaturated fatty acid traditionally recognized for its potent antifungal properties, is emerging as a multifaceted bioactive molecule with a range of therapeutic potentials. This document provides a comprehensive overview of its biological activities beyond fungal inhibition, presenting key quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into the underexplored applications of this versatile fatty acid.

Anticancer Activity: Induction of Apoptosis in Tumor Cells

Recent studies have unveiled the pro-apoptotic capabilities of this compound in various cancer cell lines. A novel formulation of this compound, GS-1, has been shown to be the cytotoxic component responsible for inducing programmed cell death.[1][2][3] This section details the quantitative efficacy, the signaling cascade, and the experimental workflow for assessing this anticancer activity.

Quantitative Data: Cytotoxicity of this compound (UA) and its Formulation (GS-1)

The cytotoxic effects of this compound and its formulation, GS-1, have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell viability by 50%, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | GS-1 | ~150 | [1] |

| A549 | Lung Cancer | GS-1 | ~200 | [1] |

| Jurkat | T-cell Leukemia | GS-1 | ~100 | |

| U937 | Histiocytic Lymphoma | GS-1 | ~125 | |

| HeLa | Cervical Cancer | This compound | ~150 | |

| A549 | Lung Cancer | This compound | ~200 | |

| Jurkat | T-cell Leukemia | This compound | ~100 | |

| U937 | Histiocytic Lymphoma | This compound | ~125 |

Signaling Pathway: FATP2-Mediated Uptake and Caspase-Dependent Apoptosis

The anticancer mechanism of this compound involves its uptake by cancer cells and the subsequent activation of the intrinsic apoptotic pathway. The fatty acid transport protein 2 (FATP2) has been identified as a key transporter for this compound into the cell. Once intracellular, this compound induces a reduction in the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-7, culminating in apoptotic cell death.

Experimental Protocol: In Vitro Anticancer Activity Assessment

The following protocol outlines the key steps for evaluating the anticancer effects of this compound.

Antibacterial Activity: Targeting Gram-Positive Pathogens

This compound and its derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The antibacterial potency is determined by the minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, and the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.

| Bacterial Strain | Compound | MIC (mg/mL) | MBC (mg/mL) | Citation |

| Staphylococcus aureus (MSSA) | GS-1 | 0.486 (MIC100) | 0.971 (MBC100) | |

| Staphylococcus aureus (MRSA) | GS-1 | 0.63 - 1.26 (MIC100) | 1.26 - 5.04 (MBC100) | |

| Streptococcus pyogenes | GS-1 | 0.335 (MIC100) | 0.509 (MBC100) | |

| Streptococcus mutans | 10-Undecynoic acid | 2.5 | 5.0 | |

| Streptococcus sobrinus | 10-Undecynoic acid | 2.5 | 5.0 |

Mechanism of Action: Membrane Disruption and Oxidative Stress

The antibacterial action of this compound is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This leads to increased membrane permeability and leakage of essential intracellular components. Additionally, it has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to bacterial cell death.

Experimental Protocol: Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

-

MBC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Antiviral Activity: Targeting Enveloped Viruses

This compound has demonstrated antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV).

Quantitative Data: Efficacy Against Herpes Simplex Virus

Topical application of this compound has been shown to be effective in animal models of genital herpes and in clinical trials for herpes labialis.

| Virus | Model/Setting | Treatment | Outcome | Citation |

| HSV-2 | Murine genital herpes | 20% this compound solution | Decreased infection, symptoms, and mortality (P < 0.001) | |

| HSV-2 | Guinea pig genital herpes | 20% this compound solution | Complete prevention of vaginal infection (P < 0.001) | |

| HSV-1 | Human herpes labialis | 15% this compound cream | Reduced incidence and duration of viral shedding |

Proposed Mechanism of Action: Disruption of the Viral Envelope

The antiviral mechanism of this compound is thought to involve the disruption of the viral envelope, which is essential for viral entry into host cells. By interacting with the lipid bilayer of the envelope, this compound can compromise its integrity, thereby inactivating the virus and preventing infection.

Other Biological Activities

Anti-inflammatory Properties

Undecylenoic acid has been reported to possess anti-inflammatory properties by modulating the expression of inflammatory cytokines. However, detailed mechanistic studies and quantitative data on its effects on key inflammatory pathways such as NF-κB and COX are still limited.

Skin Penetration Enhancement

This compound and its derivatives can act as chemical penetration enhancers, facilitating the transport of other drugs across the stratum corneum. This effect is attributed to the disruption of the highly ordered lipid structure of the skin's outer layer.

Derivatives of this compound

The biological activities of this compound can be modulated through chemical modification.

-

10-Undecynoic acid: This acetylenic derivative has shown potent antibacterial and anti-biofilm activity against oral streptococci.

-

Lactose Undecylenate: A glycolipid derivative that has been synthesized and evaluated for its antifungal and antibacterial properties.

-

10-Undecanhydroxamic acid: This hydroxamate derivative exhibits stronger antimicrobial activity than the parent compound, potentially through a mechanism involving iron chelation.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents with a broad spectrum of biological activities. Its demonstrated anticancer, antibacterial, and antiviral properties, coupled with its potential as an anti-inflammatory and penetration-enhancing agent, warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts in harnessing the full therapeutic potential of this versatile fatty acid and its derivatives.

References

A Technical Guide to the Solubility of Undecylenic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of undecylenic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, providing key data and methodologies to inform their work.

Introduction to this compound

This compound, also known as 10-undecenoic acid, is an unsaturated fatty acid with the chemical formula C₁₁H₂₀O₂. It is a colorless to pale yellow liquid or crystalline mass with a characteristic odor.[1] Derived from the pyrolysis of ricinoleic acid from castor oil, this compound and its salts are recognized for their antifungal properties and are utilized in various pharmaceutical and cosmetic formulations. A thorough understanding of its solubility in organic solvents is critical for the development of effective delivery systems, purification processes, and analytical methods.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and routes of administration. This compound is characterized as being practically insoluble in water but exhibits good solubility in many organic solvents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, some data is available, and for comparative purposes, data for the structurally similar saturated fatty acid, undecanoic acid, is also included.

| Compound | Solvent | Temperature (°C) | Solubility | Notes |

| This compound | Ethanol | Not Specified | ≥ 36.5 mg/mL | This value represents a minimum solubility and not necessarily the saturation point. |

| This compound | DMSO | Not Specified | ≥ 36.8 mg/mL | This value represents a minimum solubility and not necessarily the saturation point. |

| Undecanoic Acid | Ethanol | Not Specified | ~ 25 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |

| Undecanoic Acid | DMSO | Not Specified | ~ 10 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |

| Undecanoic Acid | Dimethylformamide (DMF) | Not Specified | ~ 25 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |

Qualitative Solubility Profile

Multiple sources describe the solubility of this compound in qualitative terms, which are summarized below. These descriptions provide general guidance for solvent selection.

| Solvent | Solubility Description |

| Ethanol (96%) | Freely soluble |

| Chloroform | Soluble, Miscible |

| Diethyl Ether | Soluble, Miscible |

| Acetone | Soluble |

| Benzene | Miscible |

| Fatty and Essential Oils | Freely soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a solid in a liquid. The method involves saturating a solvent with a solute by allowing the mixture to reach equilibrium over a specified period. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Sealed flasks or vials (e.g., screw-cap glass vials)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Detailed Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Quantification Methods

Once a saturated solution is obtained, the concentration of this compound must be accurately determined. Two common methods are detailed below.

-

Principle: This method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solute.

-

Procedure:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature to avoid degradation of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the dish.

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL).

-

-

Principle: HPLC separates components of a mixture for identification and quantification. A validated HPLC method with a suitable detector (e.g., UV) can be used to determine the concentration of this compound in the saturated solution.

-

Procedure:

-

Method Validation: Develop and validate an HPLC method for this compound, including linearity, accuracy, precision, and specificity.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, presenting both qualitative and the limited available quantitative data. The detailed experimental protocol for the shake-flask method, along with quantification techniques, offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. Accurate solubility data is paramount for the successful formulation and development of products containing this compound.

References

thermal decomposition of undecylenic acid

An In-depth Technical Guide on the Thermal Decomposition of Undecylenic Acid

Executive Summary

This compound (10-undecenoic acid), a monounsaturated fatty acid derived from the pyrolysis of castor oil, is a versatile bio-based chemical building block. Its bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, makes it a valuable precursor in the manufacturing of polymers like Nylon-11, pharmaceuticals, cosmetics, and fragrances. Understanding the thermal stability and decomposition behavior of this compound is critical for its synthesis, purification, and the development of novel applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its physicochemical properties, decomposition pathways, and the experimental protocols used for its analysis. It is intended for researchers, scientists, and drug development professionals who work with this compound.

This compound is a low-melting solid or colorless oil under standard conditions. Its key physical and thermal properties are summarized below, providing essential data for handling and process design.

| Property | Value | References |

| Chemical Formula | C₁₁H₂₀O₂ | |

| Molar Mass | 184.27 g/mol | |

| Melting Point | 23-25 °C | |

| Boiling Point | 275 °C (at 1013 mbar / 760 mmHg) | |

| 137 °C (at 2 mmHg) | ||

| Density | ~0.912 g/mL (at 25 °C) | |

| Flash Point | 148-149 °C (closed cup) | |

| Auto-ignition Temperature | 275 °C | |

| Decomposition Temperature | 275 °C | |

| Water Solubility | 73.7 mg/L |

Thermal Decomposition Pathways

The thermal decomposition of this compound, a process also known as pyrolysis, involves the cleavage of chemical bonds at elevated temperatures in an inert atmosphere. The specific products and reaction mechanisms are highly dependent on conditions such as temperature, heating rate, and the presence of catalysts.

Non-Catalytic Pyrolysis

In the absence of a catalyst, the thermal decomposition of unsaturated fatty acids like this compound is believed to proceed through complex free-radical mechanisms, especially at higher temperatures. Key reaction pathways include:

-

Decarboxylation: Elimination of the carboxyl group as CO₂ to produce unsaturated hydrocarbons.

-

Decarbonylation: Removal of the carboxyl group as CO and H₂O.

-

Cracking: Fission of C-C bonds along the alkyl chain, leading to the formation of a variety of smaller hydrocarbons (alkanes, alkenes) and radical species.

Studies on oleic acid, a similar unsaturated fatty acid, show that as the pyrolysis temperature increases, the reaction mechanism shifts from bimolecular catalysis to one dominated by free radical reactions, with methyl, ethyl, and hydrogen radicals being the primary active substances. The resulting product is a complex mixture known as bio-oil or pyrolytic oil, containing various organic compounds, water, and dissolved gases.

Catalytic Pyrolysis

The use of catalysts can significantly alter the decomposition pathways, often lowering the required temperature and improving the selectivity towards desired products. Zeolites (such as ZSM-5) and metal oxides are commonly used catalysts in biomass pyrolysis. Their primary roles include:

-

Enhanced Cracking: The acidic sites on catalysts promote the cracking of large fatty acid molecules into smaller, more valuable hydrocarbons, such as those in the gasoline and diesel range.

-

Deoxygenation: Catalysts facilitate the removal of oxygen through dehydration, decarboxylation, and decarbonylation reactions, which increases the calorific value and stability of the resulting bio-oil.

-